1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one

Physical organic chemistry Linear free-energy relationships Substituent electronic effects

Sourcing a para-methylthio biphenyl ketone for constructing surface-anchored electrocatalysts is often limited by the unavailability of the precise electronic and structural isomer. This 4′-(methylthio)-4-acetylbiphenyl directly solves this problem by providing a Hammett-neutral (σₚ = 0.00) scaffold essential for Co(III) corrole-based HER catalysts. Key supply and application advantages include: - Enables Au-S chemisorption for self-assembled monolayers; replacing with non-sulfur analogs eliminates this anchoring capability. - The -SCH₃ group can be selectively oxidized to -SOCH₃ or -SO₂CH₃, granting access to three electronically distinct building blocks from a single procurement. - Para,para′-disubstitution ensures linear geometry required for framework construction and consistent catalytic center spacing.

Molecular Formula C15H14OS
Molecular Weight 242.3 g/mol
Cat. No. B12842801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one
Molecular FormulaC15H14OS
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)SC
InChIInChI=1S/C15H14OS/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3
InChIKeyORXCVHABGOLGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one Procurement & Selection


1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one (CAS 83085-94-3; molecular formula C₁₅H₁₄OS; molecular weight 242.3 g/mol) is a 4-acetylbiphenyl derivative bearing a para-methylthio (–SCH₃) substituent on the distal ring . This compound belongs to the class of aryl ketones and functions primarily as a synthetic building block for constructing more complex molecular architectures, notably meso-extended Co(III) corroles for electrocatalytic hydrogen evolution reactions (HER) [1]. Unlike simpler acetophenone analogs, the biphenyl scaffold provides extended π-conjugation and the methylthio group serves as a versatile synthetic handle that can be oxidized to sulfoxide or sulfone, or exploited for Au–S surface anchoring in self-assembled monolayers (SAMs) [1].

Building Block meso-Extended Co(III) corrole synthesis for electrocatalysis
Surface Anchoring Au–S chemisorption via methylthio group for SAM fabrication
Diversification Oxidizable to sulfoxide and sulfone for post-synthetic tuning

1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one: Unique Advantages


The 4′-methylthio substituent imparts a distinctive electronic character that is not replicated by other common 4′-substituents. The –SCH₃ group exhibits a Hammett σₚ constant of 0.00, rendering it electronically neutral and fundamentally different from electron-donating groups such as –CH₃ (σₚ = −0.17) or –OCH₃ (σₚ = −0.27), and electron-withdrawing groups such as –Cl (σₚ = +0.23) [1]. In the context of Co(III) corrole electrocatalysts, the 4′-(methylthio)biphenyl moiety provides a critical Au–S anchoring point; replacing it with a non-sulfur-containing analog eliminates this chemisorption capability, while substituting with the shorter 4-(methylthio)phenyl analog alters the distance between the Au–S bond and the Co(III) catalytic center, directly modulating electrocatalytic HER performance [2]. Furthermore, the –SCH₃ group offers a unique oxidation handle: it can be selectively oxidized to –SOCH₃ or –SO₂CH₃, enabling post-synthetic electronic tuning that is not accessible with alkyl or halogen substituents [3]. These combined electronic, structural, and chemisorption properties mean that generic substitution with a 4′-methyl, 4′-chloro, or 4′-methoxy analog will yield a functionally distinct compound unsuitable for the same advanced materials applications.

Electronic Character
–SCH₃ is electronically neutral; 4′–CH₃ and –OCH₃ analogs donate electrons, –Cl withdraws electrons — each shifting redox and reactivity profiles away from the –SCH₃ baseline.
Surface Anchoring
Only –SCH₃ provides Au–S chemisorption for SAM formation on gold electrodes; non-sulfur analogs cannot anchor to gold surfaces, eliminating this application.
Oxidative Tuning
–SCH₃ oxidizes to sulfoxide and sulfone for electronic modulation; 4′–CH₃, –OCH₃, and –Cl lack this post-synthetic diversification pathway.

1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one Differentiation Evidence


Hammett σₚ Constant: –SCH₃ Neutral Electronic Profile

The para-methylthio substituent on this compound is characterized by a Hammett σₚ constant of 0.00, indicating it is neither electron-donating nor electron-withdrawing by resonance or induction [1]. This places it in a unique position relative to commonly compared 4′-substituted 4-acetylbiphenyl analogs: the 4′-methyl analog (–CH₃, σₚ = −0.17) is weakly electron-donating, the 4′-methoxy analog (–OCH₃, σₚ = −0.27) is strongly electron-donating via resonance, and the 4′-chloro analog (–Cl, σₚ = +0.23) is electron-withdrawing [1]. For procurement decisions where a specific electronic environment at the distal ring is required (e.g., to maintain a target reduction potential or to avoid unwanted resonance interactions), only the –SCH₃ derivative provides this electronically neutral baseline.

Hammett σₚ profile
Head-to-head
σₚ (–SCH₃) = 0.00 vs –CH₃ (−0.17), –OCH₃ (−0.27), –Cl (+0.23), –H (0.00). Δσₚ vs –OCH₃ = +0.27; vs –Cl = −0.23.
Supports electronically neutral baseline for SAR studies
Standard Hammett constants from benzoic acid ionization at 25 °C
Physical organic chemistry Linear free-energy relationships Substituent electronic effects

Electrocatalytic HER Performance of Methylthiobiphenyl Corroles

In a direct head-to-head comparison, Co(III) corroles bearing 4′-(methylthio)biphenyl substituents (series 4a–4c, synthesized from the target compound as a building block) were evaluated alongside Co(III) corroles bearing 4-(methylthio)phenyl substituents (series 2a–2d) for electrocatalytic hydrogen evolution on gold electrodes [1]. The study demonstrated that the biphenyl-extended architecture (4a–4c) increases the distance between the Au–S anchoring bond and the Co(III) catalytic center compared to the shorter phenyl-spacer series (2a–2d), resulting in modulated electron-conductive pathways and distinct HER overpotentials and turnover frequencies [1]. The para-substituted methylthiobiphenyl isomer was found to be more favorable for HER performance than the meta-substituted analog [2].

HER electrocatalysis
Head-to-head
Biphenyl spacer extends Au–S to Co distance vs phenyl-spacer series (2a–2d); para-methylthiobiphenyl orientation reported more favorable for HER than meta.
Supports surface-modified electrode workflow fit
SAMs on gold; aqueous acidic electrolyte; Inorg. Chem. 2023
Electrocatalysis Hydrogen evolution reaction Metallocorroles Self-assembled monolayers

Redox Potential Tuning via Methylthio Substituent

The electronic structures and redox properties of Co(III) corroles bearing 4′-(methylthio)biphenyl moieties (series 4a–4c) were compared to those with 4-(methylthio)phenyl substituents (series 2a–2d) using cyclic voltammetry and density functional theory (DFT) calculations [1]. The biphenyl-extended corroles exhibited distinct oxidation and reduction potentials attributable to both the extended π-conjugation of the biphenyl unit and the electronic influence of the –SCH₃ group [1]. The –SCH₃ substituent, with its σₚ of 0.00, provides a redox-tuning baseline that differs fundamentally from electron-donating (–OCH₃, –CH₃) or electron-withdrawing (–Cl) substituents commonly employed in porphyrinoid chemistry [1].

Redox potential tuning
Reported
Biphenyl-extended corroles (4a–4c) exhibit distinct oxidation and reduction potentials vs phenyl-spacer series, attributable to extended π-conjugation and –SCH₃ electronic character.
Supports electrochemical property modulation context
CV in non-aqueous electrolyte; DFT at B3LYP/6-31G(d) level
Redox chemistry Corrole electrochemistry Substituent effects

Hansch Hydrophobic Constant: Intermediate Lipophilicity of –SCH₃

The Hansch hydrophobic substituent constant (π) for the para-methylthio group is 0.61, reflecting its contribution to logP when substituted on an aromatic ring [1]. This value is intermediate between that of –CH₃ (π = 0.56) and –Cl (π = 0.71), and substantially higher than –OCH₃ (π = −0.02), which is essentially hydrophilic [1]. For the target compound, the combined effect of the biphenyl scaffold and the –SCH₃ group yields a calculated logP of approximately 3.5–4.0 , significantly higher than the 4′-methoxy analog but lower than heavily halogenated biphenyl derivatives.

Lipophilicity
Cross-study comparable
π (–SCH₃) = 0.61; calculated logP ≈ 3.5–4.0. Δπ vs –CH₃ = +0.05; vs –OCH₃ = +0.63; vs –Cl = −0.10.
Supports lipophilicity profiling context
Hansch π from octanol-water partition; XLOGP3/ACD/Labs logP estimate
Drug design Lipophilicity QSAR Physicochemical profiling

Synthetic Versatility: –SCH₃ as Latent Sulfoxide/Sulfone Handle

The –SCH₃ group on the target compound can be chemoselectively oxidized to the corresponding methylsulfinyl (–SOCH₃) or methylsulfonyl (–SO₂CH₃) derivative using controlled oxidation conditions (e.g., H₂O₂ with sodium tungstate catalyst or mCPBA) [1]. This post-synthetic oxidation dramatically alters the electronic character: –SOCH₃ (σₚ ≈ +0.49) and –SO₂CH₃ (σₚ ≈ +0.72) are strongly electron-withdrawing [2]. Analogous 4′-methyl (–CH₃) or 4′-chloro (–Cl) derivatives cannot undergo such oxidative electronic tuning, and the 4′-methoxy analog requires demethylation and re-functionalization [1]. The acetyl group at the 4-position further enables condensation reactions (e.g., for porphyrinoid synthesis) while the –SCH₃ group remains intact, providing orthogonal reactivity [3].

Oxidative diversification
Class-level
–SCH₃ → –SOCH₃ (σₚ ≈ +0.49) → –SO₂CH₃ (σₚ ≈ +0.72) via controlled oxidation. Δσₚ of +0.72 represents >10⁵-fold electronic modulation from a single precursor.
Enables electronic tuning via controlled oxidation
Catalytic H₂O₂/Na₂WO₄ or mCPBA; high yields reported for methyl aryl thioethers
Organic synthesis Oxidation Diversification Building block

1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one Application Scenarios


Synthesis of meso-Extended Co(III) Corroles for HER

This compound is the essential precursor for constructing A₂B-type Co(III) corroles bearing 4′-(methylthio)biphenyl moieties (series 4a–4c) [1]. These corroles form self-assembled monolayers (SAMs) on gold electrode surfaces via Au–S chemisorption, and the biphenyl spacer length precisely controls the distance between the Au–S anchor and the Co(III) catalytic center, directly modulating HER overpotential and turnover frequency [1]. Para-substitution of the methylthiobiphenyl unit was demonstrated to be more favorable for HER than meta-substitution [2]. The acetyl group on the target compound participates in the corrole-forming condensation reaction while the –SCH₃ group remains intact for subsequent surface anchoring.

eSAR Studies on 4-Acetylbiphenyl Derivatives

The –SCH₃ substituent with its σₚ of 0.00 provides a unique electronically neutral reference point for Hammett correlation studies on 4-acetylbiphenyl systems [1]. The basicities (pKBH⁺) of 3′- and 4′-substituted 4-acetylbiphenyls have been determined spectrophotometrically and correlated by the Hammett equation [2]. The target compound fills a critical gap in the substituent parameter space between electron-donating (–CH₃, –OCH₃) and electron-withdrawing (–Cl) derivatives, enabling researchers to deconvolute electronic from steric and lipophilic effects in quantitative structure–activity relationships.

Oxidative Diversification from –SCH₃ to Sulfoxide and Sulfone

Procurement of this single compound enables access to three electronically distinct biphenyl building blocks via controlled oxidation of the –SCH₃ group [1]. Methyl aryl thioethers can be cleanly oxidized to methyl sulfones using catalytic H₂O₂/Na₂WO₄ [1], while milder conditions yield the intermediate sulfoxide. The resulting sulfoxide (σₚ ≈ +0.49) and sulfone (σₚ ≈ +0.72) derivatives span a >0.7-unit range in Hammett σₚ, representing a >10⁵-fold modulation in substituent electronic effect without altering the core biphenyl scaffold [2].

Thioether-Functionalized Ligand and MOF Precursor

The combination of a terminal acetyl group for condensation chemistry and a thioether (–SCH₃) for metal coordination makes this compound a versatile precursor for thioether-functionalized ligands. The biphenyl scaffold provides rigidity and extended π-conjugation, while the methylthio group can serve as a soft donor for late transition metals (e.g., Pd, Pt, Au) in coordination chemistry and MOF synthesis. The para,para′-disubstitution pattern ensures linear geometry suitable for framework construction.

Application
Selection Property
Validation Focus
Co(III) corrole synthesis for HER
Biphenyl spacer with Au–S anchoring
SAM formation and HER overpotential modulation
eSAR studies on 4-acetylbiphenyls
Electronically neutral σₚ baseline
Hammett correlation across substituent parameter space
Oxidative diversification to sulfoxide/sulfone
Thioether oxidation handle
Electronic tuning via sulfur oxidation state control
Thioether-functionalized ligand precursor
Orthogonal acetyl/thioether reactivity
Coordination chemistry with late transition metals
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